molecular formula C18H18BrN3O4 B10989110 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B10989110
M. Wt: 420.3 g/mol
InChI Key: TYUHWUMLGBVBIV-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a pyridazinone ring, and a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazinone ring. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyridazinone ring. The resulting compound is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is unique due to the presence of the pyridazinone ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C18H18BrN3O4

Molecular Weight

420.3 g/mol

IUPAC Name

1-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H18BrN3O4/c19-14-3-1-12(2-4-14)15-5-6-16(23)22(20-15)11-17(24)21-9-7-13(8-10-21)18(25)26/h1-6,13H,7-11H2,(H,25,26)

InChI Key

TYUHWUMLGBVBIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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